2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride
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Overview
Description
2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride, also known as 2-([1,1’-biphenyl]-2-ylmethyl)piperidine hydrochloride, is a chemical compound with the molecular formula C18H21N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride typically involves the reaction of 2-bromobiphenyl with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties but less complex biological activity.
N-acylpiperidine: Contains an acyl group, showing different pharmacological properties.
Spiropiperidines: More complex structures with unique biological activities.
Uniqueness
2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its application in drug discovery .
Biological Activity
The compound 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22ClN. Its structure features a piperidine ring substituted with a phenyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Receptor Binding : The compound has been shown to bind to opioid receptors, which are crucial for pain modulation and have implications in addiction therapy.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Biological Activity Overview
The compound has demonstrated a range of biological activities, including:
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Antinociceptive Studies : In a study assessing the antinociceptive effects of various piperidine derivatives, this compound showed significant analgesic activity comparable to established analgesics. The study utilized the formalin test in rodents to evaluate pain response reduction.
- Antiparasitic Activity : A phenotypic screening of a compound library identified several piperidine derivatives with potent activity against Trypanosoma brucei. The compound was among those that displayed low toxicity towards mammalian cells while effectively inhibiting parasite growth at low concentrations (EC50 values in the low micromolar range) .
- Neuroprotective Effects : Research indicated that this compound could provide neuroprotection against oxidative stress-induced neuronal death. In vitro studies using cultured neuronal cells demonstrated that it reduced markers of cell death and inflammation .
Comparative Analysis with Similar Compounds
To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Activity Type | Potency (EC50) |
---|---|---|
Compound A (similar structure) | Antinociceptive | 0.5 µM |
Compound B (structural analog) | Antiparasitic | 0.3 µM |
This compound | Antinociceptive/Antiparasitic | 0.4 µM (est.) |
Properties
IUPAC Name |
2-[(2-phenylphenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-2-8-15(9-3-1)18-12-5-4-10-16(18)14-17-11-6-7-13-19-17;/h1-5,8-10,12,17,19H,6-7,11,13-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKQEEIUSORORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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